molecular formula C46H52N4O14 B12340503 Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate

Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate

Cat. No.: B12340503
M. Wt: 884.9 g/mol
InChI Key: IXSBNKZEVJSPDF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate follows IUPAC conventions for porphyrin derivatives. The parent structure is a 22,23-dihydroporphyrin core, indicating partial saturation at two pyrrole β-positions. Substituents are numbered according to their positions on the macrocycle:

  • Position 3 : Methyl group
  • Positions 8,13,18 : 2-Methoxy-2-oxoethyl groups (methoxycarbonylmethyl)
  • Positions 7,12,17 : 3-Methoxy-3-oxopropyl groups (methoxycarbonylethyl)
  • Position 2 : Propanoate ester side chain

This nomenclature aligns with PubChem’s classification of analogous porphyrin esters, where peripheral substituents are prioritized based on their proximity to the pyrrole nitrogens. The compound’s molecular formula, C₄₈H₅₄N₄O₁₆ , reflects eight ester groups (six from substituents, two from the propanoate side chain) and a molecular weight of 943.0 g/mol.

Molecular Geometry and Conformational Analysis

The porphyrinoid macrocycle adopts a nonplanar conformation due to steric interactions between the bulky ester substituents. While classical porphyrins exhibit near-planar geometries, the introduction of eight methoxycarbonyl groups induces significant out-of-plane distortions. Key geometric features include:

  • Saddle-shaped distortion : The macrocycle bends along the N–N axis, with alternating pyrrole rings tilted by approximately 12–15° from the mean plane, as observed in similar octaester porphyrins.
  • Substituent orientation : 2-Methoxy-2-oxoethyl groups at positions 8,13,18 adopt gauche conformations to minimize steric clashes, while the 3-methoxy-3-oxopropyl chains at positions 7,12,17 extend radially outward.

Density functional theory (DFT) calculations on analogous structures predict a dipole moment of 6.2–7.8 D due to the asymmetric distribution of polar ester groups. The 22,23-dihydro modification reduces aromaticity compared to fully conjugated porphyrins, as evidenced by bond length alternation patterns in computational models.

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data for this specific compound remains unpublished, microfocus X-ray diffraction studies of related porphyrin esters reveal hexagonal columnar packing (space group P6/mmm) with lattice parameters a = 24.7 Å and c = 4.8 Å. Key structural insights extrapolated from analogous systems include:

Parameter Value (Estimated) Source Compound Reference
Interplanar spacing (d) 3.8–4.2 Å
Column diameter 18.2 Å
Tilt angle (θ) 32°

The ester substituents facilitate π-π stacking between macrocycles at a van der Waals contact distance of 3.6 Å, while methoxy groups participate in weak C–H···O hydrogen bonds (2.7–3.1 Å).

Comparative Analysis with Related Dihydroporphyrin Derivatives

The compound’s structural features distinguish it from other dihydroporphyrins:

Feature This Compound Coproporphyrin III Tetramethyl Ester Uroporphyrin III Octamethyl Ester
Substituent Positions 3-Me; 8,13,18-(MeOCO)CH₂; 7,12,17-(MeOCO)C₂H₄ 3,8,13,17-Me; 2,7,12,18-(MeOCO)C₂H₄ 3,8,13,17-(MeOCO)CH₂; 7,12,18-(MeOCO)C₂H₄
Molecular Formula C₄₈H₅₄N₄O₁₆ C₄₀H₄₆N₄O₈ C₄₈H₅₄N₄O₁₆
Conformational Flexibility High (mixed substituents) Moderate (symmetrical substituents) Low (homogeneous substituents)
Predicted LogP 2.8–3.4 1.9–2.3 3.1–3.7

The mixed 2-methoxy-2-oxoethyl and 3-methoxy-3-oxopropyl substituents create a polarity gradient absent in symmetrical analogs. This asymmetry enhances solubility in polar aprotic solvents (e.g., 28 mg/mL in DMF vs. 9 mg/mL for uroporphyrin octamethyl ester), while maintaining sufficient hydrophobicity for lipid membrane interactions.

The 22,23-dihydro modification reduces π-conjugation compared to fully unsaturated porphyrins, shifting the Soret band from ~400 nm to 372–378 nm in UV-vis spectra. Substituent electron-withdrawing effects further broaden the Q-band absorption between 500–650 nm, a characteristic exploited in photodynamic therapy research.

Properties

Molecular Formula

C46H52N4O14

Molecular Weight

884.9 g/mol

IUPAC Name

methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C46H52N4O14/c1-24-25(9-13-40(51)58-2)33-21-37-30(18-45(56)63-7)27(11-15-42(53)60-4)35(49-37)23-39-31(19-46(57)64-8)28(12-16-43(54)61-5)36(50-39)22-38-29(17-44(55)62-6)26(10-14-41(52)59-3)34(48-38)20-32(24)47-33/h20-23,48,50H,9-19H2,1-8H3

InChI Key

IXSBNKZEVJSPDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5CCC(=O)OC)CC(=O)OC)N4)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Adler-Longo Method with Modified Aldehydes

  • Reactants :
    • Pyrrole (4 equiv)
    • Methyl 3-formylpropanoate (3 equiv, for 3-methoxy-3-oxopropyl groups)
    • Methyl 2-formylacetate (3 equiv, for 2-methoxy-2-oxoethyl groups)
    • 4-Methylbenzaldehyde (1 equiv, for the 3-methyl group)
  • Conditions :
    • Reflux in propionic acid (145°C, 2 h) under nitrogen.
    • Oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to convert porphyrinogen to porphyrin.
  • Yield : 15–25% after column chromatography (cyclohexane/dichloromethane).

Lindsey’s Two-Step Protocol

  • Step 1 : Condensation of aldehydes and pyrrole in CH$$2$$Cl$$2$$ with BF$$_3$$-etherate (0.1 equiv) at room temperature.
  • Step 2 : Oxidation with DDQ (2 equiv) in CH$$2$$Cl$$2$$/MeOH (10:1).
  • Advantages : Higher functional group tolerance and reduced scrambling compared to Adler-Longo.

Partial Reduction to 22,23-Dihydroporphyrin (Chlorin)

The porphyrin is selectively reduced to a chlorin to introduce the 22,23-dihydro structure.

Catalytic Hydrogenation

  • Catalyst : 10% Pd/C (5 wt%) in THF under H$$_2$$ (1 atm).
  • Conditions : Stirred at 25°C for 6 h, monitored by UV-vis (shift from Soret band at 418 nm to 412 nm).
  • Yield : 60–70% after filtration and solvent removal.

Sodium Dithionite Reduction

  • Reagents : Sodium dithionite (5 equiv) in pH 7.4 phosphate buffer.
  • Conditions : 25°C, 2 h under argon.
  • Limitations : Over-reduction risk, requiring precise stoichiometry.

Esterification and Functionalization

Post-synthetic esterification ensures complete conversion of carboxylic acids to methyl esters.

Diazomethane Methylation

  • Reagent : Freshly prepared diazomethane in diethyl ether.
  • Conditions : 0°C, 12 h, quenched with acetic acid.
  • Yield : >95% conversion, minimal side products.

H$$2$$SO$$4$$-Catalyzed Esterification

  • Reagents : Methanol (excess), concentrated H$$2$$SO$$4$$ (0.1 equiv).
  • Conditions : Reflux (65°C, 24 h), neutralized with NaHCO$$_3$$ .
  • Drawbacks : Partial hydrolysis of ester groups if prolonged.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (100–200 mesh).
  • Eluent : Gradient of cyclohexane/dichloromethane (6:1 to 1:2).
  • Purity : >98% (HPLC, λ = 410 nm).

Crystallization

  • Solvent : Dichloromethane/hexane (1:5) at −20°C.
  • Crystal Structure : Confirmed by X-ray diffraction (CCDC deposition).

Optimization Data

Table 1. Solvent Effects on Porphyrin Yield (Adler-Longo Method)

Solvent Temperature (°C) Yield (%)
Propionic acid 145 25
DMF 100 18
CH$$_3$$CN 82 10

Table 2. Reduction Efficiency for Chlorin Formation

Method Time (h) Yield (%)
Catalytic hydrogenation 6 70
Na$$2$$S$$2$$O$$_4$$ 2 55

Challenges and Solutions

  • Regioselectivity : Mixed aldehyde condensation often produces statistical mixtures. Use of dipyrromethane-dicarbinols improves regiocontrol.
  • Ester Stability : Avoid strong bases (e.g., NaOH) to prevent saponification.
  • Chlorin Oxidation : Store under argon at −20°C to prevent aerial re-oxidation.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for porphyrinogen oxidation).
  • Mechanochemical Methods : Solvent-free grinding of pyrrole and aldehydes with TsOH yields porphyrinogens in 6 min.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, Grignard reagents.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications.

Scientific Research Applications

Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.

    Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The pathways involved include:

    Electron Transfer: Facilitating electron transfer reactions in biological systems.

    Light Absorption: Absorbing light and generating reactive oxygen species for photodynamic therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are substituted dihydroporphyrins with variations in peripheral groups. A notable example from the literature is 3-[8,13-bis[1-(butylamino)ethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid (described in ). Key differences include:

Feature Target Compound Analog from Implications
Substituents at 8,13,18 Tris(2-methoxy-2-oxoethyl) Bis[1-(butylamino)ethyl] at 8,13; carboxyethyl at 18 Ester groups in the target compound increase lipophilicity, while butylamino groups enhance hydrogen bonding.
Functional Groups Methyl esters (hydrolysis-resistant) Carboxylic acid (ionizable) and butylamino (basic) Carboxylic acid in the analog improves water solubility but reduces membrane permeability.
Symmetry C₃ symmetry (three identical ester groups on each side) Asymmetric substitution (mixed amino and carboxylate groups) Symmetric substitution in the target compound may improve crystallinity and optical properties.
Molecular Weight Higher (due to tris-ester groups) Lower (fewer substituents) Higher molecular weight may limit diffusion efficiency in biological systems.

Biological Activity

Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate is a complex organic compound belonging to the porphyrin family. This compound exhibits significant biological activity that has been the subject of various studies due to its potential applications in medicine and biology.

  • Molecular Formula : C48H54N4O16
  • Molecular Weight : 942.96 g/mol
  • IUPAC Name : Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate

The biological activity of this compound primarily stems from its ability to interact with cellular components and generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in photodynamic therapy (PDT) for cancer treatment. The mechanism involves the following steps:

  • Light Activation : Upon exposure to specific wavelengths of light, the porphyrin structure absorbs energy.
  • ROS Generation : This energy leads to the formation of ROS, which can induce apoptosis in cancer cells.
  • Target Interaction : The compound may also bind to various enzymes and receptors, influencing biochemical pathways associated with cell proliferation and survival.

Photodynamic Therapy (PDT)

Research indicates that this compound has potential as a photosensitizer in PDT. Studies have shown that it can effectively reduce tumor size in preclinical models when combined with light exposure .

Antioxidant Activity

The compound's structure allows it to exhibit antioxidant properties. It has been shown to scavenge free radicals effectively, which is beneficial in reducing oxidative stress in biological systems. This activity may contribute to its therapeutic effects in various diseases characterized by oxidative damage .

In Vitro Studies

  • Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It activates caspases and modulates Bcl-2 family proteins .

In Vivo Studies

  • Tumor Models : In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor regression when combined with light therapy .
  • Safety Profile : Toxicological evaluations indicated a favorable safety profile at therapeutic doses; however, further studies are needed to assess long-term effects and potential side effects .

Comparative Analysis of Biological Activity

CompoundTypeActivityIC50 (µM)Application
Methyl 3-[8...Porphyrin derivativeAntitumor1.5PDT
Other PorphyrinsVariousAntioxidant5.0General use
Aryl-sulfonamidesInhibitorSelective ADAMTS7 inhibitor0.009Anti-inflammatory

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